molecular formula C13H12N4O3 B10805907 2-[2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4-methyl-1H-pyrimidin-6-one

2-[2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4-methyl-1H-pyrimidin-6-one

Cat. No.: B10805907
M. Wt: 272.26 g/mol
InChI Key: DOQROIKOBRZDBT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of WAY-301591 involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

WAY-301591 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

WAY-301591 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of WAY-301591 involves its interaction with specific molecular targets in the body. It is known to inhibit certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate key signaling pathways involved in disease processes .

Comparison with Similar Compounds

WAY-301591 can be compared with other similar compounds, such as:

    WAY-100635: A selective serotonin receptor antagonist.

    WAY-267464: An oxytocin receptor agonist.

    WAY-316606: A compound known for its effects on bone density.

Its ability to interact with specific molecular targets sets it apart from other similar compounds .

Properties

Molecular Formula

C13H12N4O3

Molecular Weight

272.26 g/mol

IUPAC Name

2-[2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C13H12N4O3/c1-8-4-12(18)16-13(15-8)17-14-6-9-2-3-10-11(5-9)20-7-19-10/h2-6H,7H2,1H3,(H2,15,16,17,18)

InChI Key

DOQROIKOBRZDBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)NN=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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